molecular formula C18H19BrN2O2S B5862109 2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No. B5862109
M. Wt: 407.3 g/mol
InChI Key: BQYPCMWPJAGFHC-DEDYPNTBSA-N
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Description

2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the group of hydrazide derivatives and is synthesized through a multistep reaction process.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide involves the induction of apoptosis in cancer cells. This compound has been found to activate the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death. Additionally, it has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide has a low toxicity profile and does not cause significant damage to normal cells. However, it has been found to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS) and ultimately resulting in cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide in lab experiments is its potential as an anticancer agent. Additionally, its low toxicity profile makes it a suitable candidate for further studies. However, its synthesis process is complex and time-consuming, which may limit its use in larger-scale studies.

Future Directions

There are several potential future directions for the study of 2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide. One possible direction is the development of more efficient synthesis methods to increase its availability for further research. Additionally, further studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent for various types of cancer. Finally, the potential use of this compound in combination with other anticancer agents should be explored to determine its synergistic effects.

Synthesis Methods

The synthesis of 2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide involves the reaction of 3-bromobenzyl bromide with thiourea to produce 3-bromobenzylthiourea, which is then reacted with ethyl 2-bromoacetate and sodium ethoxide to form ethyl 2-(3-bromobenzylthio)acetate. The final step involves the reaction of ethyl 2-(3-bromobenzylthio)acetate with 4-methoxybenzaldehyde and hydrazine hydrate to produce 2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide.

Scientific Research Applications

2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide has been studied for its potential as an anticancer agent. Research has shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2S/c1-13(15-6-8-17(23-2)9-7-15)20-21-18(22)12-24-11-14-4-3-5-16(19)10-14/h3-10H,11-12H2,1-2H3,(H,21,22)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYPCMWPJAGFHC-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CSCC1=CC(=CC=C1)Br)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC(=CC=C1)Br)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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